(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

Catalog No.
S1910829
CAS No.
71461-30-8
M.F
C13H15NO3
M. Wt
233.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ...

CAS Number

71461-30-8

Product Name

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

IUPAC Name

benzyl (2S)-2-formylpyrrolidine-1-carboxylate

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

InChI

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1

InChI Key

ASNHSGGMNWXBEI-LBPRGKRZSA-N

SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester (N-Cbz-L-prolinal, CAS 71461-30-8) is an enantiopure alpha-amino aldehyde utilized as a foundational chiral building block in the synthesis of peptidomimetics, iminosugars, and pyrrolizidine alkaloids. Featuring a benzyloxycarbonyl (Cbz) protecting group, this compound stabilizes the highly reactive prolinal core against premature polymerization while preserving the integrity of the alpha-chiral center [1]. In procurement and process chemistry, it is primarily selected for its compatibility with reductive deprotection strategies and its ability to direct high diastereoselectivity in downstream carbon-carbon bond-forming reactions, such as Wittig olefinations and indium-mediated allylations[2].

Substituting N-Cbz-L-prolinal with unprotected L-prolinal is practically unfeasible in industrial workflows due to the latter's rapid enolization-driven racemization and tendency to self-condense under ambient conditions [1]. While N-Boc-L-prolinal serves as a common in-class alternative, its substitution fails when synthetic routes involve acid-sensitive intermediates, such as epoxides or acetals, because Boc removal requires harsh acidic conditions (e.g., TFA or HCl) [2]. Furthermore, the specific steric bulk of the Cbz group is often required to achieve optimal facial selectivity during nucleophilic additions; replacing it with smaller or electronically different protecting groups can severely degrade the diastereomeric ratio (dr) of the resulting products, leading to costly downstream purification failures.

Superior Diastereocontrol in Allylation Reactions

In the synthesis of complex alkaloid precursors, the choice of the chiral aldehyde dictates the stereochemical outcome of nucleophilic additions. Indium-mediated allylation of N-Cbz-L-prolinal under Grignard conditions yields the corresponding anti-homoallylic alcohol with a high diastereomeric ratio (>95:5 dr) and 78% yield, without inducing racemization at the alpha-chiral center [1]. In contrast, similar allylations utilizing Garner's L-serine-derived oxazolidine aldehyde result in significantly lower stereocontrol, producing a mixed anti/syn diastereomeric profile[2].

Evidence DimensionDiastereomeric ratio (dr) and yield in indium-mediated allylation
Target Compound Data>95:5 dr (anti-selective) and 78% yield
Comparator Or BaselineGarner's L-serine-derived aldehyde (yields mixed anti/syn isomers)
Quantified DifferenceNear-complete anti-selectivity (>95:5 dr) vs. poor diastereomeric mixtures
ConditionsIndium-mediated allylation with allyl bromide under Grignard conditions

High diastereoselectivity eliminates the need for complex chiral separations, directly lowering the cost and time of synthesizing enantiopure pyrrolizidine alkaloids.

Compatibility with Acid-Sensitive Cascade Cyclizations

The synthesis of bis-functionalized pyrrolizidines often relies on aminoepoxide intermediates that are highly sensitive to acidic environments. N-Cbz-L-prolinal enables a synthetic route where the Cbz group is removed via mild reductive cleavage (hydrogenolysis), which spontaneously triggers a regioselective cyclization to form the pyrrolizidine core while leaving the epoxide intact [1]. Substituting this with N-Boc-L-prolinal would require strongly acidic deprotection (e.g., trifluoroacetic acid), which rapidly degrades the epoxide moiety and prevents the desired cascade reaction.

Evidence DimensionDeprotection compatibility with acid-labile intermediates
Target Compound DataReductive cleavage (H2/Pd) enables intact epoxide cyclization
Comparator Or BaselineN-Boc-L-prolinal (requires TFA/HCl, degrading epoxides)
Quantified DifferenceEnables 100% retention of acid-labile epoxide groups during deprotection compared to acid-mediated degradation
ConditionsDeprotection of aminoepoxide intermediates in pyrrolizidine synthesis

Procuring the Cbz-protected variant is mandatory when the synthetic route involves acid-labile functional groups downstream of the prolinal core.

Configurational Stability of the Alpha-Chiral Center

Alpha-amino aldehydes are inherently susceptible to enolization, which leads to rapid racemization of the stereocenter. The N-Cbz protection in (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester provides robust electronic deactivation of the pyrrolidine nitrogen and steric shielding, sufficiently raising the barrier to enolization [1]. This allows the compound to maintain its enantiomeric integrity during standard handling and mild basic or nucleophilic reaction conditions, whereas unprotected L-prolinal degrades and racemizes almost immediately upon isolation.

Evidence DimensionRetention of enantiomeric excess (ee) during handling and reaction
Target Compound DataMaintains >98% ee (no racemization observed during allylation)
Comparator Or BaselineUnprotected L-prolinal (rapid racemization and polymerization)
Quantified Difference>98% ee retention vs. immediate loss of optical purity
ConditionsAmbient isolation and basic nucleophilic addition conditions

Ensures reliable batch-to-batch reproducibility and high optical purity in the final synthesized active pharmaceutical ingredients.

Enantioselective Synthesis of Pyrrolizidine Alkaloids

N-Cbz-L-prolinal is a highly effective starting material for synthesizing complex pyrrolizidine alkaloids (e.g., hyacinthacine B1 and B2) because its highly diastereoselective indium-mediated allylation establishes the necessary stereocenters without requiring costly chiral resolution steps [1].

Production of Acid-Sensitive Peptidomimetics and Iminosugars

In workflows involving acid-labile moieties like epoxides or acetals, this compound is selected over Boc-protected alternatives. Its Cbz group allows for mild reductive deprotection, enabling spontaneous cascade cyclizations without degrading sensitive downstream functional groups [2].

Stereocontrolled Carbon-Carbon Bond Formation via Wittig Olefination

For the industrial scale-up of pharmaceutical intermediates requiring extended carbon chains, N-Cbz-L-prolinal provides the necessary configurational stability to undergo Wittig olefinations under basic conditions without suffering from enolization-driven racemization[1].

XLogP3

1.7

Sequence

P

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